6-(Benzylamino)-4-methylnicotinaldehyde is a chemical compound that belongs to the class of nicotinaldehydes, which are derivatives of nicotinic aldehyde. This compound features a benzylamino group and a methylnicotinaldehyde moiety, making it of interest in various scientific fields, particularly medicinal chemistry and organic synthesis. The structure can be represented by the molecular formula C13H12N2O.
This compound can be synthesized through various organic reactions involving nicotinic aldehyde derivatives and benzylamine. The availability of starting materials such as benzylamine and methylnicotinic acid or its derivatives facilitates the synthesis of 6-(Benzylamino)-4-methylnicotinaldehyde.
6-(Benzylamino)-4-methylnicotinaldehyde is classified under:
The synthesis of 6-(Benzylamino)-4-methylnicotinaldehyde typically involves the following methods:
The molecular structure of 6-(Benzylamino)-4-methylnicotinaldehyde consists of a pyridine ring with a methylene bridge connecting to a benzyl group at one nitrogen atom. The aldehyde functional group is located at the carbon adjacent to the nitrogen atom in the pyridine ring.
Cc1cc(nc(c1)C=O)NCC2=CC=CC=C2
6-(Benzylamino)-4-methylnicotinaldehyde can participate in various chemical reactions, including:
The mechanism of action for compounds like 6-(Benzylamino)-4-methylnicotinaldehyde often involves interaction with biological targets such as enzymes or receptors.
Studies suggest that similar compounds exhibit activity against various biological targets, including kinases and enzymes involved in metabolic pathways.
6-(Benzylamino)-4-methylnicotinaldehyde has several scientific applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3